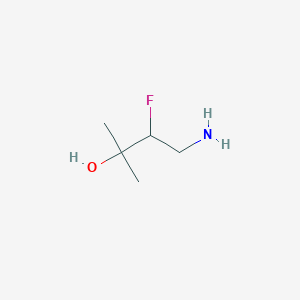

4-Amino-3-fluoro-2-methyl-2-butanol

Description

BenchChem offers high-quality 4-Amino-3-fluoro-2-methyl-2-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-fluoro-2-methyl-2-butanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-3-fluoro-2-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FNO/c1-5(2,8)4(6)3-7/h4,8H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFKDKWENVIYDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CN)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-3-fluoro-2-methyl-2-butanol: A Chiral Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a paramount strategy in modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the vast arsenal of fluorinated building blocks, chiral amino alcohols represent a particularly valuable class due to their prevalence in bioactive molecules and their ability to form key interactions with biological targets. This technical guide provides a comprehensive overview of 4-Amino-3-fluoro-2-methyl-2-butanol , a chiral fluorinated amino alcohol that has emerged as a significant synthetic intermediate in the development of novel therapeutics. This document will delve into its chemical structure, molecular weight, and physicochemical properties, and explore its synthesis and applications, with a particular focus on its role in the design of innovative therapeutic agents. The discussion is tailored for researchers and scientists in the field of drug development, providing both foundational knowledge and practical insights.

Introduction: The Strategic Advantage of Fluorinated Chiral Amino Alcohols in Medicinal Chemistry

The introduction of fluorine into a drug molecule can profoundly alter its metabolic stability, binding affinity, and bioavailability.[1] The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet impactful modifications of a molecule's electronic and conformational landscape.[2] When this is combined with the stereochemical complexity of chiral amino alcohols, a versatile class of building blocks emerges, capable of forming specific hydrogen bonds and other non-covalent interactions within protein active sites.

4-Amino-3-fluoro-2-methyl-2-butanol, particularly its (R)-enantiomer, is a prime example of such a building block. Its structure combines a tertiary alcohol, a stereochemically defined fluorine-bearing carbon, and a primary amine, offering multiple points for synthetic elaboration and interaction with biological targets. This guide will provide an in-depth analysis of this valuable synthetic tool.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and for predicting its influence on the properties of the final drug candidate.

Chemical Structure and Molecular Weight

The chemical structure of 4-Amino-3-fluoro-2-methyl-2-butanol is characterized by a five-carbon backbone. The commercially prevalent enantiomer is (3R)-4-amino-3-fluoro-2-methylbutan-2-ol.

Molecular Formula: C₅H₁₂FNO[3]

Molecular Weight: 121.15 g/mol [3]

CAS Number: 1544241-64-6 for the (R)-enantiomer[1]

SMILES: CC(O)(C)CN[3]

Click to view the 2D chemical structure

Key Physicochemical Parameters

The following table summarizes key computed physicochemical properties that are important for drug design and development.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [3] |

| LogP (octanol-water partition coefficient) | 0.0541 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Rotatable Bonds | 2 | [3] |

These parameters suggest that the molecule possesses a degree of polarity and the potential for hydrogen bonding, which are critical for its interaction with biological targets and for its solubility properties.

Synthesis of (R)-4-Amino-3-fluoro-2-methyl-2-butanol

General Retrosynthetic Approach

A plausible retrosynthetic pathway for (R)-4-Amino-3-fluoro-2-methyl-2-butanol is outlined below. This approach leverages the well-established chemistry of epoxide ring-opening, a reliable method for introducing nucleophiles with high stereocontrol.

Sources

Physicochemical properties of 4-Amino-3-fluoro-2-methyl-2-butanol

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-3-fluoro-2-methyl-2-butanol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-fluoro-2-methyl-2-butanol is a chiral fluorinated amino alcohol with significant potential as a building block in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom and the presence of both amino and tertiary alcohol functionalities suggest its utility in modulating the physicochemical and pharmacological properties of lead compounds. This guide provides a comprehensive overview of the predicted and known physicochemical properties of 4-Amino-3-fluoro-2-methyl-2-butanol, alongside a theoretical framework for its synthesis, characterization, and potential applications. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to offer a robust scientific resource.

Introduction: The Significance of Fluorinated Amino Alcohols in Drug Discovery

The introduction of fluorine into organic molecules is a well-established strategy in modern drug design, with approximately 30% of marketed drugs containing at least one fluorine atom[1]. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to target proteins[2][3].

Amino alcohols are another privileged structural motif found in numerous active pharmaceutical ingredients (APIs), where their stereochemistry is often critical for biological activity[4]. The combination of these two features in 4-Amino-3-fluoro-2-methyl-2-butanol results in a chiral synthon of considerable interest for the development of novel therapeutics, such as protease and kinase inhibitors[5]. This guide aims to provide a detailed understanding of its fundamental chemical and physical characteristics.

Predicted and Known Physicochemical Properties

While extensive experimental data for 4-Amino-3-fluoro-2-methyl-2-butanol is not widely published, we can predict its properties based on its structure and data from analogous compounds. The (R)-enantiomer is commercially available under CAS number 1544241-64-6[5][6][7].

Structural and Molecular Data

| Property | Value/Prediction | Source/Basis |

| IUPAC Name | (3R)-4-amino-3-fluoro-2-methylbutan-2-ol | [7] |

| CAS Number | 1544241-64-6 | [5][6][7] |

| Molecular Formula | C₅H₁₂FNO | [5][6] |

| Molecular Weight | 121.15 g/mol | [5][6] |

| SMILES | CC(C)(O)CN | [6][7] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [6] |

| Predicted LogP | 0.0541 | [6] |

Predicted Physical Properties

The physical properties of 4-Amino-3-fluoro-2-methyl-2-butanol are influenced by the interplay of its functional groups. The hydroxyl and amino groups will contribute to hydrogen bonding, while the fluorine atom and the tertiary butyl-like structure will affect its polarity and boiling point.

| Property | Predicted Value | Rationale and Comparative Data |

| Appearance | Colorless liquid or low-melting solid | Similar to other small amino alcohols. |

| Boiling Point | ~150-170 °C | Higher than 2-methyl-2-butanol (102 °C)[8][9] due to the additional polar amino group and hydrogen bonding. The fluorine atom may slightly increase volatility compared to a non-fluorinated analogue. |

| Melting Point | Not readily predictable | The presence of multiple hydrogen bonding groups and potential for intramolecular hydrogen bonding could lead to a higher melting point than 2-methyl-2-butanol (-9 °C)[8][10]. |

| Solubility | Soluble in water and polar organic solvents | The amino and hydroxyl groups will confer good water solubility. It is expected to be miscible with alcohols and other polar solvents[8][9]. |

| Density | ~0.9-1.1 g/mL | The density will be higher than that of 2-methyl-2-butanol (~0.81 g/mL)[9][10] due to the presence of the heavier fluorine and nitrogen atoms. |

Predicted Acidity and Basicity (pKa)

The pKa values are critical for understanding the ionization state of the molecule in physiological environments, which in turn affects its solubility, membrane permeability, and target binding.

-

pKa of the Amino Group (Ammonium Ion) : The pKa of the protonated amino group is predicted to be in the range of 9-10 . This is typical for primary ammonium ions in amino alcohols[11][12][13]. The electron-withdrawing effect of the adjacent fluorine atom is expected to slightly decrease the basicity of the amino group (lower the pKa) compared to a non-fluorinated analogue.

-

pKa of the Hydroxyl Group : The pKa of the tertiary alcohol is predicted to be in the range of 16-18 , similar to other alcohols[11]. The acidity of the hydroxyl group may be slightly enhanced by the nearby fluorine atom, but it will remain a very weak acid.

Proposed Synthesis Pathway

A plausible synthetic route to 4-Amino-3-fluoro-2-methyl-2-butanol can be envisioned starting from a suitable precursor, such as a fluorinated ketone. The following diagram illustrates a hypothetical, yet chemically sound, synthetic workflow.

Caption: A proposed multi-step synthesis of 4-Amino-3-fluoro-2-methyl-2-butanol.

Rationale for Experimental Choices:

-

Cyanohydrin Formation : The reaction of a fluorinated ketone, such as 3-fluoro-2-butanone[14], with a cyanide source would form a cyanohydrin. The hydroxyl group would likely require protection to prevent interference in subsequent steps.

-

Amination : The protected cyanohydrin could be converted to an amino nitrile via various methods, including reductive amination.

-

Grignard Reaction and Reduction : The addition of a methyl Grignard reagent to the nitrile would form an imine intermediate, which upon reduction with a strong reducing agent like lithium aluminum hydride, would yield the final amino alcohol. This step would also simultaneously reduce the nitrile to the primary amine.

Experimental Protocols for Characterization

Once synthesized, a rigorous characterization is essential to confirm the structure and purity of 4-Amino-3-fluoro-2-methyl-2-butanol.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Will show characteristic signals for the methyl groups, the methylene protons adjacent to the amino group, and the proton on the fluorine-bearing carbon. The coupling between protons and the fluorine atom will be observable.

-

¹³C NMR : Will reveal five distinct carbon signals. The carbon bonded to fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR : This is a crucial technique for fluorinated compounds[15][16][17]. It will show a single signal for the fluorine atom, and its coupling to adjacent protons will provide valuable structural information.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic broad absorption bands for the O-H and N-H stretches in the range of 3200-3500 cm⁻¹, and a C-F stretching band around 1000-1100 cm⁻¹[15][18].

-

Mass Spectrometry (MS) : Will be used to confirm the molecular weight of 121.15 g/mol [5][6]. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

Chromatographic Analysis and Purification

-

High-Performance Liquid Chromatography (HPLC) :

-

Reverse-Phase HPLC : Can be used to assess the purity of the compound. A polar stationary phase with a less polar mobile phase might be required due to the compound's polarity.

-

Chiral HPLC : Essential for determining the enantiomeric excess (ee) of the synthesized material, as biological activity is often stereospecific[4][19].

-

-

Purification : Flash column chromatography on silica gel would be a suitable method for purification, likely using a polar eluent system such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent protonation of the amine on the silica.

Potential Applications in Drug Development

The unique structural features of 4-Amino-3-fluoro-2-methyl-2-butanol make it a valuable building block for several therapeutic areas:

-

Enhancing Metabolic Stability : The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. Incorporating this moiety can block metabolic hotspots and improve the pharmacokinetic profile of a drug candidate[20].

-

Modulating Lipophilicity and Permeability : The introduction of a fluorine atom can increase the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross cell membranes.

-

Improving Binding Affinity : The polar C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug[2].

-

Chiral Synthesis : As a chiral building block, it can be used in the enantioselective synthesis of complex molecules, ensuring the desired stereochemistry for optimal biological activity[4][5].

Logical Relationships and Workflow

The following diagram illustrates the logical workflow from the initial concept to the application of 4-Amino-3-fluoro-2-methyl-2-butanol in a drug discovery context.

Caption: A workflow diagram for the use of 4-Amino-3-fluoro-2-methyl-2-butanol in drug discovery.

Conclusion

4-Amino-3-fluoro-2-methyl-2-butanol represents a promising and versatile building block for medicinal chemistry. While comprehensive experimental data on this specific molecule is emerging, a thorough analysis based on fundamental chemical principles and data from analogous structures allows for a robust prediction of its physicochemical properties. Its unique combination of a tertiary alcohol, a primary amine, a fluorine atom, and a chiral center provides a rich scaffold for the design of novel therapeutics with potentially enhanced metabolic stability, binding affinity, and overall pharmacological profiles. This guide serves as a foundational resource for researchers looking to leverage the potential of this and similar fluorinated amino alcohols in their drug discovery programs.

References

- Cullen, W. R., & Styan, G. E. (1977). Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. Canadian Journal of Chemistry, 55(13), 2462-2468.

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-2-butanol. PubChem Compound Database. [Link]

- Jacquemin, D., & Adamo, C. (2014). Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's.

- Aksenov, N. A., Aksenova, I. V., & Koptelov, Y. B. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7035.

-

MySkinRecipes. (n.d.). (R)-4-amino-3-fluoro-2-methylbutan-2-ol. [Link]

-

pKa chart. (n.d.). [Link]

-

National Center for Biotechnology Information. (n.d.). (2R,3R)-3-Fluoro-2-butanol. PubChem Compound Database. [Link]

- Martínez, A. G., et al. (2024). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry, 89(9), 5863–5873.

-

National Center for Biotechnology Information. (n.d.). 3-Fluorobutan-2-ol. PubChem Compound Database. [Link]

-

University of Calgary. (n.d.). Ch27 pKa and pI values. [Link]

- Meanwell, N. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

- K. M. L. et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(20), 6936-6942.

-

ResearchGate. (n.d.). The most commonly used fluorinated amino acids for PrOF NMR.... [Link]

- Alcarazo, M., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Beilstein Journal of Organic Chemistry, 18, 628-636.

-

Reddit. (2020, August 21). pKa's of Amino and Carboxylic Groups of Amino Acids. r/Mcat. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Amino Alcohol Complexes. [Link]

-

Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

-

Beilstein Journals. (2025, March 21). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]

- Theillet, F. X., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(2), e4875.

-

AMERICAN ELEMENTS. (n.d.). (R)-4-Amino-3-fluoro-2-methyl-2-butanol. [Link]

-

Chemistry LibreTexts. (2025, September 4). 1.4.1 Acid-base Chemistry of Amino Acids. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3-Difluoro-2-propanol (CAS 453-13-4). [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluoro-2-butanone. PubChem Compound Database. [Link]

-

KU ScholarWorks. (n.d.). Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. [Link]

-

St Andrews Research Repository. (n.d.). Next generation organofluorine containing blockbuster drugs. [Link]

-

MDPI. (2023, September 15). Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]

-

Semantic Scholar. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. research-repository.st-andrews.ac.uk [research-repository.st-andrews.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (R)-4-amino-3-fluoro-2-methylbutan-2-ol [myskinrecipes.com]

- 6. chemscene.com [chemscene.com]

- 7. (3R)-4-amino-3-fluoro-2-methylbutan-2-ol 97% | CAS: 1544241-64-6 | AChemBlock [achemblock.com]

- 8. eco.alfa-chemistry.com [eco.alfa-chemistry.com]

- 9. 2-Methyl-2-butanol | 75-85-4 [chemicalbook.com]

- 10. 2-Methyl-2-butanol | C5H12O | CID 6405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.indiana.edu [chem.indiana.edu]

- 12. reddit.com [reddit.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 3-Fluoro-2-butanone | C4H7FO | CID 2774453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

A Technical Guide to Determining the Solubility Profile of 4-Amino-3-fluoro-2-methyl-2-butanol in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the physicochemical properties of a drug candidate are paramount to its success. Among these, solubility is a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2][3] An otherwise potent active pharmaceutical ingredient (API) can face significant hurdles if it exhibits poor solubility, leading to challenges in absorption and formulation, which can ultimately result in costly late-stage failures.[1][4] This guide provides a comprehensive framework for determining the solubility profile of a novel fluorinated amino alcohol, 4-Amino-3-fluoro-2-methyl-2-butanol, in a range of organic solvents.

4-Amino-3-fluoro-2-methyl-2-butanol is a chiral building block with potential applications in the synthesis of fluorinated APIs.[5] Its structure, containing both a hydrophilic amino group and a hydroxyl group, alongside a more lipophilic backbone with fluorine and methyl substituents, suggests a nuanced solubility behavior that warrants thorough investigation.[6][7][8] Understanding its solubility in various organic solvents is essential for its application in synthesis, purification, and formulation development.[9][10][11][12]

This document will detail the experimental methodologies for quantitative solubility determination, provide a rationale for solvent selection based on pharmaceutical industry standards, and present a framework for data analysis and interpretation. The protocols described herein are designed to establish a self-validating system for generating reliable and reproducible solubility data.

Understanding the Physicochemical Landscape of 4-Amino-3-fluoro-2-methyl-2-butanol

Before embarking on experimental solubility studies, it is crucial to understand the intrinsic properties of the molecule.

Molecular Structure:

-

Functional Groups: The molecule possesses a primary amine (-NH2) and a tertiary alcohol (-OH), both of which can act as hydrogen bond donors and acceptors. The fluorine atom can also participate in weaker hydrogen bonding.

-

Stereochemistry: The presence of a chiral center at the fluorine-bearing carbon implies that the compound exists as enantiomers.[5] This guide will focus on the (R)-enantiomer, (R)-4-Amino-3-fluoro-2-methyl-2-butanol.

-

Predicted Properties: Publicly available data provides some calculated physicochemical properties which can offer initial insights into its likely solubility behavior.[6]

| Property | Value | Source |

| Molecular Formula | C5H12FNO | [6] |

| Molecular Weight | 121.15 g/mol | [6] |

| LogP (predicted) | 0.0541 | [6] |

| TPSA (Topological Polar Surface Area) | 46.25 Ų | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

The low predicted LogP value suggests a relatively balanced hydrophilic-lipophilic character, indicating that solubility in both polar and some non-polar solvents may be possible.

Strategic Solvent Selection for Pharmaceutical Applications

The choice of solvents for solubility screening is not arbitrary. It should be guided by their relevance in pharmaceutical manufacturing processes, including synthesis, crystallization, and formulation.[13][14] Solvents are often categorized by regulatory bodies such as the International Council for Harmonisation (ICH) based on their toxicity.[11][12]

ICH Solvent Classes:

-

Class 1: Solvents to be avoided due to unacceptable toxicity.[11][12]

-

Class 2: Solvents with limited use due to inherent toxicity.[11][12]

-

Class 3: Solvents with low toxic potential, generally considered safer.[11][12][14]

A practical solubility screening should prioritize Class 3 solvents, with selective inclusion of Class 2 solvents that are commonly used in pharmaceutical processes.

Recommended Solvent Panel:

| Solvent Class | Solvent | Rationale for Inclusion |

| Polar Protic | Ethanol | Class 3, widely used in formulations and synthesis. |

| Methanol | Class 2, common reaction solvent.[14] | |

| Isopropanol (IPA) | Class 3, versatile solvent for extraction and crystallization. | |

| 1-Butanol | Class 3, useful for extractions and as a reaction medium. | |

| Polar Aprotic | Acetone | Class 3, common solvent for cleaning and reactions. |

| Ethyl Acetate | Class 3, frequently used for extractions and chromatography. | |

| Acetonitrile | Class 2, important solvent for HPLC and synthesis.[14] | |

| Dimethyl Sulfoxide (DMSO) | Class 3, high dissolving power, often used for stock solutions. | |

| Tetrahydrofuran (THF) | Class 2, common reaction solvent.[14] | |

| Non-Polar | Toluene | Class 2, used in synthesis, representative of aromatic hydrocarbons.[14] |

| Heptane | Class 3, representative of aliphatic hydrocarbons. | |

| Dichloromethane (DCM) | Class 2, effective solvent for a wide range of compounds.[14] |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.[3] It involves equilibrating an excess of the solid compound with the solvent at a constant temperature.

Workflow for Solubility Determination:

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh approximately 10-20 mg of 4-Amino-3-fluoro-2-methyl-2-butanol into individual 2 mL glass vials.

-

Using a calibrated pipette, add 1 mL of the selected organic solvent to each vial. This creates a slurry with excess solid.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate for most small molecules.

-

-

Sampling and Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter (compatible with the solvent) into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of the analytical instrument.

-

Quantify the concentration of 4-Amino-3-fluoro-2-methyl-2-butanol in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV or Mass Spectrometry). A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

-

Data Presentation and Interpretation

The obtained solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents.

Hypothetical Solubility Profile of (R)-4-Amino-3-fluoro-2-methyl-2-butanol at 25°C:

| Solvent | Solvent Class (ICH) | Polarity | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | ||||

| Methanol | 2 | High | > 200 | > 1.65 |

| Ethanol | 3 | High | > 200 | > 1.65 |

| Isopropanol | 3 | Medium | 150 | 1.24 |

| 1-Butanol | 3 | Medium | 80 | 0.66 |

| Polar Aprotic | ||||

| DMSO | 3 | High | > 200 | > 1.65 |

| Acetonitrile | 2 | High | 120 | 0.99 |

| Ethyl Acetate | 3 | Medium | 25 | 0.21 |

| THF | 2 | Medium | 90 | 0.74 |

| Acetone | 3 | Medium | 110 | 0.91 |

| Non-Polar | ||||

| Dichloromethane | 2 | Low | 40 | 0.33 |

| Toluene | 2 | Low | < 5 | < 0.04 |

| Heptane | 3 | Low | < 1 | < 0.01 |

Interpretation of Results:

The hypothetical data suggests that 4-Amino-3-fluoro-2-methyl-2-butanol exhibits high solubility in polar protic and polar aprotic solvents, which is consistent with the presence of hydrogen bonding functional groups. The solubility appears to decrease as the polarity of the solvent decreases, with very low solubility in non-polar hydrocarbon solvents like toluene and heptane. This profile is indicative of a compound that is predominantly polar in nature.

Advanced Considerations and Further Studies

-

pH-Dependent Solubility: For ionizable compounds like 4-Amino-3-fluoro-2-methyl-2-butanol (due to the primary amine), determining solubility in aqueous buffers at different pH values is crucial for predicting its behavior in physiological environments.[15]

-

Temperature Dependence: Investigating solubility at different temperatures can provide valuable thermodynamic data, such as the enthalpy of solution, which is important for understanding the dissolution process.[9][10]

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[3] It is important to characterize the solid form used in the solubility studies.

-

Predictive Models: While experimental data is the gold standard, computational models like UNIFAC or COSMO-RS can be used to predict solubility in a wider range of solvents and guide experimental design.[10][16][17]

Conclusion

A thorough understanding of the solubility profile of 4-Amino-3-fluoro-2-methyl-2-butanol is a foundational step in its journey from a chemical entity to a potential component of a therapeutic agent. The methodologies outlined in this guide provide a robust framework for generating high-quality, reliable solubility data. By strategically selecting solvents based on pharmaceutical relevance and employing a validated experimental protocol, researchers can acquire the critical information needed to make informed decisions in process development, formulation, and ultimately, accelerate the drug development timeline.[18]

References

- Vertex AI Search. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning.

- American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- PMC. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)

- Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing.

- BMG LABTECH. (2023).

- Research Journal of Pharmacy and Life Sciences. (2023). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries.

- ChemRxiv. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development.

- ChemScene. (R)-4-Amino-3-fluoro-2-methylbutan-2-ol.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- American Chemical Society. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.

- European Medicines Agency (EMA). (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents.

- ResearchGate. (2025). (PDF)

- ICH. (2024). impurities: guideline for residual solvents q3c(r9).

- Veranova.

- N/A. experimental determination of the solubility of small organic molecules in h 2 0 and d2 0 and.

- alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent ?.

- ChemicalBook. 4-Amino-3-fluoro-2-methyl-2-butanol | 1823408-55-4.

- AMERICAN ELEMENTS. (R)-4-Amino-3-fluoro-2-methyl-2-butanol.

- MySkinRecipes. (R)-4-amino-3-fluoro-2-methylbutan-2-ol.

- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.

- AChemBlock. (3R)-4-amino-3-fluoro-2-methylbutan-2-ol 97% | CAS: 1544241-64-6.

- N/A. (2023). Solubility of Organic Compounds.

- N/A. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.

- University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.

- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- BLDpharm. 1544241-64-6|(R)-4-Amino-3-fluoro-2-methyl-2-butanol.

- N/A. Common Organic Solvents: Table of Properties1,2,3.

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. azolifesciences.com [azolifesciences.com]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. veranova.com [veranova.com]

- 5. (R)-4-amino-3-fluoro-2-methylbutan-2-ol [myskinrecipes.com]

- 6. chemscene.com [chemscene.com]

- 7. (3R)-4-amino-3-fluoro-2-methylbutan-2-ol 97% | CAS: 1544241-64-6 | AChemBlock [achemblock.com]

- 8. 1544241-64-6|(R)-4-Amino-3-fluoro-2-methyl-2-butanol|BLD Pharm [bldpharm.com]

- 9. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 14. rjpls.org [rjpls.org]

- 15. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 16. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Thermodynamic Architectures: Stability and Conformational Dynamics of Fluorinated Amino Alcohols

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the incorporation of fluorine into amino alcohol scaffolds is not merely a strategy for metabolic blocking; it is a tool for conformational engineering . The thermodynamic stability of fluorinated amino alcohols is governed by a complex interplay of stereoelectronic effects—specifically the gauche effect —and intramolecular hydrogen bonding (IMHB).

This guide dissects the thermodynamic forces that lock these molecules into specific bioactive conformations. It provides a validated framework for synthesizing, analyzing, and predicting the stability of these motifs, moving beyond empirical observation to causal mechanistic understanding.

The Thermodynamic Landscape: Stereoelectronic Control

The Gauche Effect: Overriding Sterics

Unlike non-fluorinated alkyl chains where steric repulsion dictates an anti (180°) conformation, 1,2-difluoro and 1,2-fluoro-heteroatom systems preferentially adopt a gauche (60°) conformation. This is thermodynamically counter-intuitive if considering only steric bulk.

The Mechanistic Driver: Hyperconjugation

The stability arises from the donation of electron density from a filled

-

Donor:

(High energy, good donor) -

Acceptor:

(Low energy, excellent acceptor due to F electronegativity)

In the gauche rotamer, the best donor (

Visualization of the Gauche Interaction

The following diagram illustrates the orbital interactions and the resulting energy minimization pathway.

Figure 1: Mechanistic pathway of the Fluorine Gauche Effect illustrating the transition from steric to stereoelectronic control.[1]

Intramolecular Interactions: The Stability Matrix

Thermodynamic stability in fluorinated amino alcohols is further modulated by Intramolecular Hydrogen Bonding (IMHB) and electrostatic interactions.

The H-Bonding Hierarchy

Fluorine is a weak hydrogen bond acceptor compared to oxygen or nitrogen. However, in the specific architecture of

| Interaction Type | Geometry | Energy Contribution | Solvent Sensitivity |

| OH···N | 5-membered ring | High (-15 to -20 kJ/mol) | Moderate |

| NH···F | 5-membered ring | Low (-4 to -8 kJ/mol) | High (Disrupted by water) |

| OH···F | 5-membered ring | Low (-2 to -6 kJ/mol) | High |

| N⁺···F⁻ (Salt Bridge) | Electrostatic | Very High (Coulombic) | Low (Persists in D₂O) |

Critical Insight: In aqueous physiological conditions (pH 7.4), the electrostatic attraction between the protonated amine (

Physicochemical Consequences: pKa and LogP

The thermodynamic stability of the internal conformation directly alters the macroscopic properties of the molecule, specifically basicity (pKa) and lipophilicity.

Basicity Modulation (pKa)

Fluorine is highly electronegative (

-

Result: The pKa of the conjugate acid drops.

-

Application: This allows for fine-tuning of drug permeability. A lower pKa means a higher fraction of the drug exists as the neutral (permeable) species at physiological pH.

Experimental Data: pKa Shifts

| Compound | Structure | pKa (Amine) | |

| Ethanolamine | 9.50 | Reference | |

| 2-Fluoroethylamine | 8.8 - 9.0 | -0.5 to -0.7 | |

| 2,2-Difluoroethylamine | 7.5 - 7.7 | -1.8 to -2.0 | |

| 2,2,2-Trifluoroethylamine | 5.7 | -3.8 |

Experimental Validation Protocol

To rigorously assess thermodynamic stability, one cannot rely on a single metric. The following protocol triangulates stability using Synthesis, NMR Spectroscopy, and Computational verification.

Step 1: Controlled Synthesis

Objective: Access the

-

Reagent Prep: Activate 2-fluorophenol or specific fluorinated precursor with epichlorohydrin (if synthesizing aryloxy derivatives) or use ethyl fluoroacetate for acyclic chains.

-

Reduction: If starting from an

-fluoro ketone, use a stereoselective reductant (e.g., L-Selectride) to set the alcohol stereochemistry. -

Purification: Avoid silica gel chromatography with acidic mobile phases if the amine is labile; use neutral alumina or reverse-phase HPLC.

Step 2: NMR Conformational Analysis (The Gold Standard)

Objective: Determine the population of gauche vs. anti conformers in solution.

Method:

-

Protocol:

-

Dissolve 5 mg of compound in non-polar solvent (

) to observe IMHB and polar solvent ( -

Acquire

, -

Analysis: Apply the generalized Karplus equation.

-

If observed

, the system is locked in gauche.

-

-

Step 3: Potentiometric Titration

Objective: Measure thermodynamic ionization constants. Method:

-

Prepare a 10 mM solution of the amino alcohol in 0.15 M KCl (ionic strength control).

-

Titrate with 0.1 M HCl/NaOH under

atmosphere (to exclude -

Calculate pKa using the Bjerrum method or Henderson-Hasselbalch fitting.

Validation Workflow Diagram

Figure 2: Integrated workflow for validating the thermodynamic stability and conformational preference of fluorinated amino alcohols.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. [Link]

-

Cormanich, R. A., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: Double gauche effect. Beilstein Journal of Organic Chemistry. [Link]

-

Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bonding in organofluorine compounds. The Journal of Organic Chemistry. [Link]

-

Morgillo, C. M., et al. (2014). Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors. Journal of Chemical Information and Modeling. [Link]

Sources

4-Amino-3-fluoro-2-methyl-2-butanol CAS number and chemical identifiers

This guide provides an in-depth technical analysis of (R)-4-Amino-3-fluoro-2-methyl-2-butanol (CAS 1544241-64-6), a specialized chiral fluorinated building block used primarily in the synthesis of next-generation kinase inhibitors.

Chemical Identity & Core Properties

This compound is a vicinal fluoro-amino alcohol , a structural motif increasingly valued in medicinal chemistry for its ability to modulate pKa, lipophilicity, and metabolic stability without significant steric penalty. It serves as a critical "left-hand" side chain in the synthesis of IRAK4 (Interleukin-1 Receptor Associated Kinase 4) inhibitors.

Identifiers & Physicochemical Data[1]

| Property | Detail |

| CAS Number | 1544241-64-6 |

| IUPAC Name | (3R)-4-Amino-3-fluoro-2-methylbutan-2-ol |

| Common Synonyms | (R)-4-Amino-3-fluoro-2-methyl-2-butanol; (R)-γ-Fluoro-β-hydroxy amine intermediate |

| Molecular Formula | C₅H₁₂FNO |

| Molecular Weight | 121.15 g/mol |

| SMILES | C(C)CN |

| InChI Key | QNFKDKWENVIYDB-SCSAIBSYSA-N |

| Chirality | (R)-enantiomer (at the C3 position carrying the fluorine) |

| Physical State | Viscous liquid or low-melting solid (often supplied as HCl salt) |

| Solubility | Soluble in DMSO, Methanol, Water; sparingly soluble in non-polar solvents |

Synthesis & Manufacturing Methodologies

The synthesis of CAS 1544241-64-6 requires precise stereocontrol to establish the (R)-configuration at the fluorine-bearing carbon. Two primary workflows are relevant: the Retrosynthetic Preparation of the building block itself, and its Application in drug synthesis.

Retrosynthetic Analysis (Building Block Preparation)

While proprietary process patents protect specific manufacturing routes, the structural logic suggests a Dehydroxyfluorination or Epoxide Opening pathway. The most robust method for introducing a fluorine atom vicinal to an amine with high enantiopurity involves the formation of an aziridinium intermediate.

Proposed Synthetic Logic:

-

Precursor Selection: Start with a chiral amino-diol precursor, such as a derivative of L-Aspartic acid or (R)-Pantolactone .

-

Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor .

-

Mechanism:[1][2][3][4][5][6] The hydroxyl group is activated, leading to intramolecular displacement by the neighboring nitrogen to form an aziridinium ion .

-

Regioselectivity: Nucleophilic attack by fluoride ion opens the ring at the less hindered position (or governed by electronic factors), installing the fluorine with inversion or retention depending on the specific pathway (double inversion = retention).

-

-

Deprotection: Removal of N-protecting groups (e.g., Boc, Cbz) to yield the free amine.

Application Workflow: Synthesis of IRAK4 Inhibitors

The primary industrial application of this compound is as a nucleophile in the synthesis of pyridine-based kinase inhibitors (e.g., Gilead Sciences patents).

Protocol: Amide Coupling via HATU This protocol describes the coupling of (R)-4-Amino-3-fluoro-2-methyl-2-butanol with a chloronicotinic acid core, a key step in synthesizing IRAK4 inhibitors.

-

Reagents:

-

Acid Core: 6-Bromo-4-chloronicotinic acid (CAS 1060808-92-5)

-

Amine: (R)-4-Amino-3-fluoro-2-methyl-2-butanol HCl (CAS 1544241-64-6)

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Dimethylformamide)

-

-

Step-by-Step Methodology:

-

Preparation: Dissolve 6-bromo-4-chloronicotinic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂).

-

Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at 0°C for 15 minutes to activate the carboxylic acid.

-

Addition: Add (R)-4-Amino-3-fluoro-2-methyl-2-butanol HCl (1.1 eq) in one portion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor conversion by LC-MS (Target mass: [M+H]⁺ corresponding to the amide product).

-

Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

-

Visualizing the Chemical Logic

The following diagrams illustrate the synthesis logic, from the retrosynthesis of the building block to its incorporation into a drug scaffold.

Figure 1: Synthetic workflow connecting the fluorinated building block generation to its downstream pharmaceutical application.

Applications in Drug Discovery[3][7]

Therapeutic Targets: IRAK4 Inhibition

The (R)-4-Amino-3-fluoro-2-methyl-2-butanol moiety is specifically designed to occupy the solvent-exposed region of the ATP-binding pocket in kinases.

-

Mechanism: The fluorine atom induces a dipole that can interact with backbone carbonyls or stabilize specific conformations via the gauche effect.

-

Metabolic Stability: The fluorine substitution adjacent to the amine reduces the basicity (pKa lowering), which can improve oral bioavailability and reduce hERG liability compared to non-fluorinated analogues.

-

Key Patents: Used in Gilead Sciences' development of IRAK4 inhibitors for the treatment of inflammatory diseases (Rheumatoid Arthritis, Lupus) and oncology.

Analytical Characterization (QC)

Researchers must validate the identity and enantiomeric purity of this building block before use.

| Method | Specification |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.15 (s, 3H, Me), 1.18 (s, 3H, Me), 2.6–2.9 (m, 2H, CH₂N), 4.3–4.5 (dm, 1H, CHF). Coupling constants (J_H-F) are diagnostic. |

| ¹⁹F NMR | ~ -180 to -200 ppm (multiplet, depending on solvent/proton decoupling). |

| Chiral HPLC | Required to verify >98% ee. Column: Chiralpak AD-H or IC. Mobile Phase: Hexane/IPA + 0.1% DEA. |

Safety & Handling (E-E-A-T)

Hazard Classification: While specific toxicological data is limited for this intermediate, it should be treated as a Skin & Eye Irritant and handled with standard laboratory safety protocols for fluorinated amines.

-

GHS Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen). The hydrochloride salt is more stable than the free base.

References

-

Gilead Sciences, Inc. (2020). Pyrrolo[1,2-b]pyridazine derivatives and their use as IRAK4 inhibitors. US Patent 11,535,622 B2.

-

O'Hagan, D., et al. (2019). Synthesis of complex unnatural fluorine-containing amino acids. Beilstein Journal of Organic Chemistry, 15, 1758–1770. (Context on fluorinated amino-alcohol synthesis).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

ChemScene. (2024). Product Data Sheet: (R)-4-Amino-3-fluoro-2-methylbutan-2-ol (CAS 1544241-64-6).

Sources

- 1. cy.orchid-chemical.com [cy.orchid-chemical.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. EP3077399B1 - Methods useful in the synthesis of halichondrin b analogs - Google Patents [patents.google.com]

- 6. tdx.cat [tdx.cat]

Role of 4-Amino-3-fluoro-2-methyl-2-butanol in medicinal chemistry

The Role of 4-Amino-3-fluoro-2-methyl-2-butanol in Medicinal Chemistry

Part 1: Executive Summary

4-Amino-3-fluoro-2-methyl-2-butanol (CAS: 1544241-64-6) is a high-value, chiral fluorinated building block predominantly utilized in the optimization of kinase inhibitors, specifically targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .

In modern drug discovery, this fragment serves as a critical "solubilizing tail" and "binding anchor." It combines the metabolic stability of a C–F bond with the conformational restriction of a gem-dimethyl group, enabling high-affinity interactions with the kinase hinge region while modulating physicochemical properties like lipophilicity and pKa. Its incorporation has been pivotal in developing oral therapeutics for autoimmune diseases such as psoriasis and rheumatoid arthritis.

Part 2: Chemical Profile & Strategic Value

Structural Analysis

The molecule is a

| Feature | Chemical Function | Medicinal Benefit |

| Primary Amine (-NH₂) | H-bond donor/acceptor; Solubilizing group. | Enhances aqueous solubility; often coupled to heterocycles (e.g., via S_NAr). |

| Secondary Fluorine (-F) | Electron-withdrawing group (EWG); Bioisostere of -OH or -H. | Lowers amine pKa (reducing hERG liability); blocks metabolic oxidation at the |

| Tertiary Alcohol (-C(CH₃)₂OH) | H-bond donor/acceptor; Gem-dimethyl steric bulk. | Forms critical H-bonds (e.g., with Pro266 in IRAK4); gem-dimethyl group restricts rotation, locking the bioactive conformation (Thorpe-Ingold effect). |

The "Fluorine Scan" & Isosterism

In lead optimization, replacing a hydrogen or hydroxyl group with fluorine ("Fluorine Scan") is a standard tactic.

-

vs. Non-fluorinated analog: The introduction of fluorine at the C3 position often improves metabolic stability by preventing P450-mediated oxidation of the aliphatic chain.

-

vs. Hydroxyl analog: Fluorine acts as a hydrogen bond acceptor but not a donor, altering the solvation shell and permeability without sacrificing binding affinity.

Part 3: Case Study – IRAK4 Inhibitors

The most authoritative application of this building block is detailed in the development of IRAK4 inhibitors by Bristol Myers Squibb and Syngene (Nair et al., ACS Med. Chem. Lett. 2020).[1][2][3]

Mechanism of Action

IRAK4 is a serine/threonine kinase central to the Toll-like Receptor (TLR) and IL-1R signaling pathways. Overactivation drives autoimmune inflammation.

-

The Challenge: Early nicotinamide-based hits lacked potency and selectivity.

-

The Solution: Incorporation of the (R)-4-amino-3-fluoro-2-methyl-2-butanol tail (referred to as the "fluoropropanol fragment").

Binding Mode & SAR

The fragment binds to the extended hinge region of the kinase ATP-binding pocket.

-

H-Bonding: The tertiary alcohol forms a crucial hydrogen bond with the backbone carbonyl of Pro266 .

-

Conformational Lock: The gem-dimethyl group restricts the rotatable bonds, reducing the entropic penalty upon binding.

-

Selectivity: The specific stereochemistry (R-isomer) and the fluorine atom fine-tune the fit, improving selectivity against off-target kinases like Lck.

Quantitative Impact (Data from Nair et al., 2020):

| Compound Variant | Modification | IRAK4 IC₅₀ (nM) | Whole Blood Potency (nM) |

|---|---|---|---|

| Hit (Propanol) | Non-fluorinated, no gem-dimethyl | >1000 | >5000 |

| Lead (Compound 12) | (R)-4-amino-3-fluoro-2-methyl-2-butanol tail | 4 | 810 |

| Des-Fluoro | Methyl instead of Fluoro | Loss of Potency | N/A |

Part 4: Synthesis & Manufacturing

The synthesis of (R)-4-amino-3-fluoro-2-methyl-2-butanol is stereochemically demanding. It is typically accessed from the chiral pool (e.g., Serine or Aspartic acid derivatives), utilizing Deoxo-Fluor® or DAST for fluorination and Grignard reagents for introducing the gem-dimethyl group.

Synthetic Pathway (Conceptual)

Figure 1: Generalized synthetic route for the production of the fluorinated amino-alcohol building block.

Critical Reagents & Safety

-

Fluorination: Reagents like DAST (Diethylaminosulfur trifluoride) are used to convert alcohols to fluorides. Safety Note: DAST can be explosive; reactions must be run at low temperatures (-78°C to -40°C) in anhydrous DCM.

-

Grignard: Methylmagnesium bromide (MeMgBr) is used to convert the ester functionality into the tertiary alcohol with the gem-dimethyl motif.

Part 5: Experimental Protocol

Protocol: Coupling of (R)-4-Amino-3-fluoro-2-methyl-2-butanol to a Heterocyclic Core (S_NAr)

This protocol describes the attachment of the building block to a chloropyrimidine core, a common step in kinase inhibitor synthesis.

Materials:

-

Substrate: 4,6-Dichloronicotinamide derivative (1.0 eq)

-

Reagent: (R)-4-Amino-3-fluoro-2-methyl-2-butanol (1.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: DMA (Dimethylacetamide) or NMP

Procedure:

-

Preparation: Dissolve the chloropyrimidine substrate in anhydrous DMA (0.1 M concentration) in a reaction vial equipped with a magnetic stir bar.

-

Addition: Add DIPEA followed by (R)-4-Amino-3-fluoro-2-methyl-2-butanol.

-

Reaction: Seal the vial and heat to 90°C for 6–12 hours. Monitor reaction progress by LC-MS (Target mass: [M+H]+).

-

Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x) to remove DMA and excess amine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

-

Validation: Verify structure via ¹H NMR (Look for gem-dimethyl singlet ~1.2 ppm and diagnostic CHF multiplet).

Part 6: Signaling Pathway Visualization

The following diagram illustrates the downstream effects of IRAK4 inhibition facilitated by the fluorinated ligand.

Figure 2: Inhibition of the TLR/IL-1R signaling cascade by targeting IRAK4.

Part 7: References

-

Nair, S., et al. (2020).[1][2][4] "Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis." ACS Medicinal Chemistry Letters, 11(7), 1402–1409.[3] Link

-

Dougan, D. R., et al. (2019). "Fragment-Based Discovery of IRAK4 Inhibitors." Journal of Medicinal Chemistry, 62(13), 6083–6101.

-

American Elements. (2024). "(R)-4-Amino-3-fluoro-2-methyl-2-butanol Product Specifications." Link

-

PubChem. (2024). "Compound Summary: 4-Amino-3-fluoro-2-methyl-2-butanol." Link

Sources

A Guide to the Synthetic Landscape of 4-Amino-3-fluoro-2-methyl-2-butanol: Pathways and Methodologies

Introduction

4-Amino-3-fluoro-2-methyl-2-butanol is a chiral fluorinated amino alcohol of interest in medicinal chemistry and drug development. Its structure incorporates two stereocenters, one of which is a quaternary carbon bearing a hydroxyl group, presenting a significant synthetic challenge. The presence of a fluorine atom adjacent to an amino group can profoundly influence the molecule's physicochemical properties, such as basicity (pKa) of the amine, lipophilicity, and metabolic stability. This guide provides an in-depth review of plausible synthetic pathways for this target molecule, grounded in established chemical principles and analogous transformations reported in peer-reviewed literature. We will explore a principal synthetic route via a chiral epoxide intermediate, detailing the strategic considerations and experimental protocols necessary for its stereocontrolled synthesis.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 4-Amino-3-fluoro-2-methyl-2-butanol (I) suggests that the primary amine and the fluorine atom can be installed via nucleophilic additions. The most convergent approach involves the regioselective ring-opening of a key chiral epoxide intermediate (II). This disconnection simplifies the target to a fluorinated epoxide, which can be traced back to an epoxy alcohol (III). The chirality of the entire molecule can be established via an asymmetric epoxidation of a simple achiral allylic alcohol, 2-methyl-3-buten-2-ol (IV), a readily accessible starting material.

A Technical Guide to Assessing the Metabolic Stability of 4-Amino-3-fluoro-2-methyl-2-butanol Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In modern drug discovery, optimizing a compound's metabolic stability is a critical step toward developing a viable clinical candidate. Poor metabolic stability can lead to low bioavailability, short half-life, and the formation of potentially toxic metabolites, contributing to a significant percentage of drug development failures.[1] This guide provides an in-depth technical overview of the core principles and experimental protocols for assessing the metabolic stability of 4-Amino-3-fluoro-2-methyl-2-butanol derivatives. This class of compounds presents unique structural features—notably a tertiary alcohol and a fluorine atom adjacent to a primary amine—that have profound implications for their metabolic fate. We will explore the strategic role of fluorination in medicinal chemistry, detail validated in vitro assay methodologies, and discuss the interpretation of metabolic data to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.

The Strategic Imperative of Metabolic Stability

The primary goal of metabolic stability assessment is to predict the in vivo hepatic clearance of a drug candidate.[2][3] The liver is the body's principal site for drug metabolism, where enzymes, primarily from the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[1][4] A compound that is rapidly metabolized will likely have a short duration of action and poor oral bioavailability due to extensive first-pass metabolism.[5] Therefore, early-stage evaluation of metabolic stability allows medicinal chemists to rank-order compounds, identify metabolic "soft spots," and make strategic structural modifications to enhance pharmacokinetic properties.[6][7]

The 4-Amino-3-fluoro-2-methyl-2-butanol scaffold is of particular interest. The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to improve metabolic profiles.[8][9][10] The carbon-fluorine (C-F) bond is exceptionally strong compared to a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by CYP enzymes.[11][12] Placing a fluorine atom at a metabolically vulnerable position can effectively "block" oxidation at that site, thereby extending the compound's half-life.[11][13][14]

Structural Analysis and Predicted Metabolic Pathways

The metabolic fate of a 4-Amino-3-fluoro-2-methyl-2-butanol derivative is dictated by its key structural motifs:

-

Primary Amine (-NH₂): This group is susceptible to various metabolic transformations, including oxidation, deamination, and conjugation.

-

Fluorine Atom (-F): Positioned at the C3 position, it is expected to shield this position from direct oxidation. Its strong electron-withdrawing nature can also influence the reactivity of adjacent sites.[10][12]

-

Tertiary Alcohol (-OH): While tertiary alcohols are generally more resistant to oxidation than primary or secondary alcohols, they are prime candidates for Phase II conjugation reactions, particularly O-glucuronidation via UDP-glucuronosyltransferases (UGTs).

-

Gem-Dimethyl Group: The methyl groups at C2 could be susceptible to hydroxylation, although this is often a slower metabolic process.

Based on this analysis, we can predict several potential metabolic pathways, which are crucial for designing analytical methods and interpreting results.

Caption: Standard workflow for the Human Liver Microsome (HLM) stability assay.

Step-by-Step Methodology:

-

Preparation: Thaw pooled HLM at 37°C and dilute to a working concentration of 0.5 mg/mL in phosphate buffer on ice. [15]Prepare test and control compounds in the incubation plate.

-

Pre-incubation: Pre-warm the plate containing microsomes and compounds for 5 minutes at 37°C to equilibrate the temperature.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. [16]For the negative control wells, add buffer instead of NADPH.

-

Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with a suitable internal standard to terminate the reaction. [16]5. Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method. [17][18][19]7. Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

-

Protocol: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment, including both Phase I and Phase II metabolism, as well as cellular uptake. [1][20] Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) in a whole-cell system.

Methodology: The procedure is similar to the HLM assay but with key differences:

-

Test System: Cryopreserved human hepatocytes are used instead of microsomes. Cells must be thawed carefully according to the supplier's protocol and viability assessed (typically >80% is required).

-

Incubation Medium: A specialized cell culture medium (e.g., Williams' Medium E) is used instead of a simple buffer.

-

Cell Density: A typical cell density is 0.5 to 1 million viable cells/mL.

-

Cofactors: No external cofactors are needed as the intact cells contain them. [2]* Data Analysis: CLint is expressed in units of µL/min/10⁶ cells.

Data Interpretation and Structure-Metabolism Relationships (SMR)

The output of these assays is quantitative data that enables direct comparison of derivatives. By analyzing how small structural changes affect metabolic stability, researchers can build powerful SMR models.

Table 1: Example Metabolic Stability Data for a Series of Derivatives

| Compound ID | R-Group Modification | HLM t½ (min) | HLM CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10⁶ cells) |

| Lead-001 | -NH₂ | 15 | 92.4 | 12 | 115.5 |

| Lead-002 | -NH(CH₃) | 45 | 30.8 | 38 | 36.5 |

| Lead-003 | -NH(cyclopropyl) | > 60 | < 11.6 | > 120 | < 5.8 |

| Control-High | Midazolam | < 5 | > 277 | < 5 | > 277 |

| Control-Low | Verapamil | 35 | 39.6 | 30 | 46.2 |

Analysis and Insights:

-

From the data in Table 1, a clear SMR emerges. The primary amine in Lead-001 is a significant metabolic liability, leading to rapid clearance.

-

N-methylation (Lead-002 ) provides a moderate improvement in stability, likely by adding some steric hindrance to the metabolic site.

-

Replacing the methyl with a bulkier cyclopropyl group (Lead-003 ) dramatically reduces metabolic turnover, indicating that N-dealkylation or oxidation at the amine is the primary clearance pathway. [5]This is a classic strategy to enhance metabolic stability. [5][7]* A significant difference between HLM and hepatocyte stability could suggest that Phase II metabolism or cellular transport plays a major role in the compound's clearance.

Conclusion and Future Directions

A systematic approach to evaluating the metabolic stability of 4-Amino-3-fluoro-2-methyl-2-butanol derivatives is essential for successful lead optimization. By employing robust in vitro assays like the HLM and hepatocyte stability protocols detailed here, drug discovery teams can generate high-quality, reproducible data. This data is fundamental for building predictive SMR models that guide the rational design of next-generation compounds with improved pharmacokinetic profiles. [6]Following these initial stability screens, promising candidates should be advanced to metabolite identification studies to confirm the predicted metabolic pathways and to ensure no reactive or pharmacologically active metabolites are formed. [1][21]

References

- Fluorine in drug discovery: Role, design and case studies. (Source: Google Search)

- Hepatocyte Stability Assay - Domainex. (Source: Domainex)

- Hepatocyte Stability Assay - Creative Bioarray.

- Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (Source: Evotec)

- An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling - PubMed. (Source: PubMed)

- Putting the F in pharma | Feature - Chemistry World. (Source: Chemistry World)

- Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (Source: WuXi AppTec)

- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC. (Source: PMC)

- LC/MS Applications in Drug Development - BioAgilytix. (Source: BioAgilytix)

- metabolic stability in liver microsomes - Mercell. (Source: Mercell)

- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (Source: NEDMDG)

- The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (Source: Encyclopedia.pub)

- Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate.

- Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem. (Source: AiFChem)

- Protocol for the Human Liver Microsome Stability Assay - ResearchGate.

- Metabolic Stability Assays - Merck Millipore. (Source: Merck Millipore)

- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (Source: Evotec)

- Liquid chromatography–mass spectrometry in drug metabolism studies - OuluREPO. (Source: OuluREPO)

- Metabolic Stability - Pharma Focus Asia. (Source: Pharma Focus Asia)

- General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. (Source: Google Search)

- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform.

- Strategies to Enhance Metabolic Stabilities - PubMed. (Source: PubMed)

- Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies | Journal of Applied Bioanalysis. (Source: Journal of Applied Bioanalysis)

- Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC. (Source: PMC)

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. (Source: PubMed)

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (Source: ChemRxiv)

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (Source: PMC)

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (Source: ChemRxiv)

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. nedmdg.org [nedmdg.org]

- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmafocusasia.com [pharmafocusasia.com]

- 8. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 13. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. info.mercell.com [info.mercell.com]

- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]

- 18. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 19. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bioagilytix.com [bioagilytix.com]

Hydrogen Bonding Capacity of 4-Amino-3-fluoro-2-methyl-2-butanol: A Structural & Conformational Analysis

Topic: Hydrogen bonding capacity of 4-Amino-3-fluoro-2-methyl-2-butanol Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Amino-3-fluoro-2-methyl-2-butanol (CAS 1544241-64-6) represents a sophisticated class of vicinal fluorinated amino alcohols used as chiral building blocks in medicinal chemistry. Its value lies not merely in its functional groups, but in the conformational biasing induced by the fluorine atom.

This guide analyzes the hydrogen bonding (H-bond) landscape of this molecule, dissecting how the strategic placement of a fluorine atom at the C3 position modulates the acidity/basicity of the neighboring hydroxyl and amine groups. We explore the competition between intramolecular hydrogen bonds (IMHBs) and intermolecular solvation, providing a roadmap for utilizing this scaffold to optimize potency, permeability, and metabolic stability in drug candidates.

Molecular Architecture & Electronic Landscape

To understand the H-bonding capacity, we must first map the electronic terrain of the molecule. The structure consists of a tertiary alcohol and a primary amine separated by a fluorinated methylene bridge.

Structural Connectivity

-

C2 Position (Tertiary Alcohol): The gem-dimethyl substitution (from the 2-methyl-2-butanol backbone) creates a steric bulk that restricts rotation, favoring specific rotamers. The hydroxyl group acts as a strong H-bond donor and acceptor.

-

C3 Position (Secondary Fluoride): The electron-withdrawing fluorine atom introduces a strong dipole and inductive effects (-I), influencing the pKa of both the amine and the alcohol.

-

C4 Position (Primary Amine): A primary amine serves as a critical H-bond acceptor/donor and a cationic center at physiological pH.

The "Fluorine Effect" on H-Bonding

Fluorine is the most electronegative element, yet its role as a hydrogen bond acceptor is often misunderstood. In this molecule, fluorine acts as a modulator rather than a primary anchor.

| Feature | Property | Impact on H-Bonding |

| Inductive Effect (-I) | Electron withdrawal from C3 | Increases Acidity of OH: The C2-OH proton becomes more acidic (better donor).Decreases Basicity of NH₂: The C4-Amine lone pair becomes less available (weaker acceptor). |

| Gauche Effect | Biases the C3-C4 bond rotation, potentially locking the molecule into a conformation that favors (or disfavors) intramolecular ring formation. | |

| Acceptor Capacity | Lone pair availability | Weak Acceptor: F can accept H-bonds (F[1]···H-O), but these are energetically weaker than O···H-N or N···H-O interactions.[2] |

Intramolecular Hydrogen Bonding (IMHB) Dynamics[3]

The internal stability of 4-Amino-3-fluoro-2-methyl-2-butanol is governed by a competition between two cyclic H-bond motifs. Understanding this equilibrium is crucial for predicting membrane permeability (closed forms permeate better).

The Dominant Motif: The 6-Membered Ring (OH···N)

The most thermodynamically stable conformation involves the hydroxyl proton donating to the amine nitrogen.

-

Path: O-H ··· :N-C4-C3-C2-O

-

Ring Size: 6-membered (including the proton).

-

Stability: High. The 6-membered arrangement is geometrically optimal for amino alcohols. The tertiary nature of the alcohol (C2) adds a "Thorpe-Ingold" gem-dimethyl effect, further stabilizing the ring by restricting chain flexibility.

The Secondary Motif: The 5-Membered Ring (OH···F)

A secondary, competing interaction exists between the hydroxyl and the fluorine.

-

Path: O-H ··· :F-C3-C2-O

-

Ring Size: 5-membered.

-

Stability: Lower. While F is a weak acceptor, in non-polar solvents (like lipid bilayers), this interaction becomes significant. It can "pre-organize" the molecule, shielding the polar OH group.

Visualization of Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium between the open (solvated) state and the closed (IMHB) states.

Caption: Conformational equilibrium showing the competition between the dominant OH···N intramolecular hydrogen bond and the minor OH···F interaction.

Intermolecular Interactions & Drug Design Implications[4][5]

When this molecule binds to a protein target, the intramolecular bonds must break. The "cost" of breaking these bonds is the desolvation penalty , which is modulated by the fluorine.

Binding Affinity Modulation

-

Donor Strength: The fluorine at C3 makes the C2-OH a better H-bond donor than a non-fluorinated analog. If the binding pocket contains a strong acceptor (e.g., Aspartate or Glutamate carboxylate), this fluorinated analog will bind more tightly.

-

Lipophilicity (LogP): The formation of IMHBs (masking polar groups) effectively increases the lipophilicity. This molecule may exhibit a higher experimental LogP than predicted by additive methods, enhancing Blood-Brain Barrier (BBB) penetration.

Bioisosteric Utility

This scaffold serves as a bioisostere for:

-

Leucine/Isoleucine mimics: The branched alkyl chain resembles hydrophobic amino acids but with added polar anchoring points.[1]

-

Transition State Mimics: The tetrahedral geometry at C2 and C3 can mimic the transition state of peptide hydrolysis.

Experimental Characterization Protocols

To empirically validate the H-bonding capacity and conformational preference of this molecule, the following self-validating protocols are recommended.

Protocol: NMR Titration for IMHB Strength

This protocol differentiates between intramolecular (concentration-independent) and intermolecular (concentration-dependent) H-bonds.

Objective: Determine the presence and strength of the OH···N interaction.

Methodology:

-

Sample Preparation: Prepare a dilution series of the compound in CDCl₃ (non-polar, supports IMHB) ranging from 100 mM to 1 mM.

-

Control: Prepare the same series in DMSO-d6 (polar, disrupts IMHB).

-

Acquisition: Acquire ¹H NMR spectra at 298 K.

-

Analysis: Track the chemical shift (

) of the OH and NH protons.-

Result A: If

is constant across dilutions in CDCl₃, the H-bond is Intramolecular . -

Result B: If

shifts upfield (lower ppm) upon dilution, the H-bond is Intermolecular . -

Result C: Compare

in CDCl₃ vs. DMSO. A large

-

Protocol: IR Spectroscopy (Wavenumber Shift)

Objective: Quantify the bond strength via vibrational energy changes.